molecular formula C18H18IN3O2S B251737 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

Cat. No. B251737
M. Wt: 467.3 g/mol
InChI Key: RTOSMEBGGCVEJU-UHFFFAOYSA-N
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Description

3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide, also known as IMB-1, is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promising results in various studies, especially in the field of cancer research.

Mechanism of Action

The mechanism of action of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is not fully understood. However, it is believed that 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide exerts its anti-cancer effects by targeting specific signaling pathways that are crucial for cancer cell growth and survival. For example, 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide may also induce apoptosis in cancer cells by activating specific pathways that trigger cell death.
Biochemical and Physiological Effects:
3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been found to have anti-inflammatory effects. It has also been shown to inhibit the growth of bacteria and fungi. These findings suggest that 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide could have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide in lab experiments is its specificity towards cancer cells. 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been shown to selectively target cancer cells, leaving normal cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of using 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide in lab experiments is its complex synthesis process. This makes it difficult to produce large quantities of the compound for use in studies.

Future Directions

There are several future directions for the study of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide. One area of research could be the development of more efficient synthesis methods for 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide. This would make it easier to produce large quantities of the compound for use in studies. Another area of research could be the optimization of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide for use in cancer therapy. This could involve the development of more potent derivatives of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide or the combination of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide with other anti-cancer agents. Finally, the study of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide could be expanded to other areas of research, such as inflammation and infectious diseases.

Synthesis Methods

The synthesis of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves a series of chemical reactions that result in the formation of the final compound. The method of synthesis is complex and requires expertise in organic chemistry. The detailed synthesis process is beyond the scope of this paper, but it involves the use of various reagents and solvents to produce the final product.

Scientific Research Applications

3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential in cancer research. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In one study, 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide could inhibit the growth of lung cancer cells by blocking the PI3K/Akt/mTOR pathway. These findings suggest that 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide could be a potential candidate for the development of cancer therapeutics.

properties

Molecular Formula

C18H18IN3O2S

Molecular Weight

467.3 g/mol

IUPAC Name

3-iodo-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C18H18IN3O2S/c19-14-3-1-2-13(12-14)17(23)21-18(25)20-15-4-6-16(7-5-15)22-8-10-24-11-9-22/h1-7,12H,8-11H2,(H2,20,21,23,25)

InChI Key

RTOSMEBGGCVEJU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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